[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate
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Overview
Description
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate: is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a benzylpiperidine moiety and a methylbenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate typically involves the following steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Esterification Reaction: The 4-benzylpiperidine is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Utilizing continuous flow reactors to enhance the efficiency and yield of the esterification process.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylpiperidine derivatives.
Scientific Research Applications
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate involves:
Molecular Targets: It may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] benzoate
- [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 4-methylbenzoate
- [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3-methylbenzoate
Uniqueness
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate: is unique due to its specific ester linkage and the presence of the 2-methylbenzoate group, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
6554-21-8 |
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Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate |
InChI |
InChI=1S/C22H25NO3/c1-17-7-5-6-10-20(17)22(25)26-16-21(24)23-13-11-19(12-14-23)15-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3 |
InChI Key |
YOFURCDZIRANPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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